(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of carboxamides Carboxamides are derived from carboxylic acids and are characterized by the presence of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the carboxamide group. One common method involves the reaction of a suitable pyrrolidine derivative with a carbamoylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydride-based reagents such as lithium aluminum hydride (LiAlH4) or diboranes are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various amines, imines, alcohols, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique reactivity makes it useful in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide exerts its effects involves the inhibition of specific enzymes or molecular targets. For example, it has been shown to inhibit the enzyme EZH2 (enhancer of zeste homologue 2), which is involved in the regulation of gene expression through histone modification . By inhibiting EZH2, the compound can reduce the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-dimethylpentane: Another carboxamide derivative with different stereochemistry.
Sulfonamides: Compounds related to carboxamides but derived from sulfonic acids.
Uniqueness
(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both pyrrolidine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18N4O3 |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17) |
InChI Key |
QXHVGEXNEZRSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Origin of Product |
United States |
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